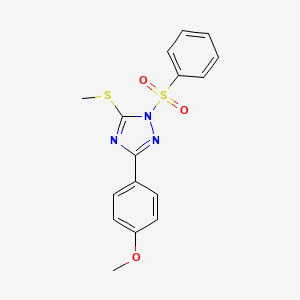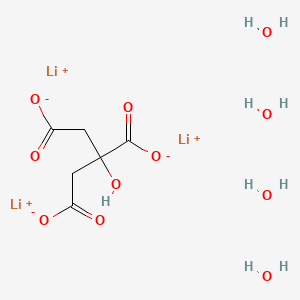
1-(Benzenesulfonyl)-3-(4-methoxyphenyl)-5-(methylthio)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-3-(4-methoxyphenyl)-5-(methylthio)-1,2,4-triazole is a member of triazoles.
Scientific Research Applications
Synthesis and Structural Analysis
1-(Benzenesulfonyl)-3-(4-methoxyphenyl)-5-(methylthio)-1,2,4-triazole is involved in complex chemical reactions and structural analyses. For instance, Selby and Lepone (1984) demonstrated the synthesis of related triazole compounds, emphasizing the significance of structural elucidation in understanding these chemicals' properties (Selby & Lepone, 1984).
Synthesis in Organic Chemistry
This compound plays a role in the synthesis of various organic compounds. Rajeswaran and Srinivasan (1994) explored its use in the synthesis of benzocarbazoloquinones, a process involving oxidative cyclization, highlighting the compound's utility in organic synthesis (Rajeswaran & Srinivasan, 1994).
Biological Activity Studies
Kaplaushenko (2014) investigated the synthesis of S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates, a derivative of this compound, to expand the range of pharmacologically active substances. This research underscores the potential of 1,2,4-triazole derivatives in biological activity studies (Kaplaushenko, 2014).
Antimicrobial Properties
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research indicates the compound's relevance in developing substances with antimicrobial properties (Bektaş et al., 2007).
Chemical Protection and Synthesis Techniques
Khaliullin et al. (2018) worked on synthesizing previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles, illustrating the importance of chemical protection techniques in the synthesis of complex organic compounds (Khaliullin et al., 2018).
Enzyme Interaction and Pharmacological Potential
Özdemir et al. (2021) synthesized a series of 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates to evaluate their interaction with human aldose reductase enzyme. This study highlights the pharmacological potential of these derivatives in medical research (Özdemir et al., 2021).
Tautomerism in Organic Chemistry
Kubota and Uda (1975) studied the tautomerism of triazoles, shedding light on the fundamental understanding of chemical properties and reactions in organic chemistry (Kubota & Uda, 1975).
Chemical Interactions and Molecular Docking
Research by Arfan et al. (2018) involving the chemical transformation of 4-methoxybenzoic acid into triazole derivatives and their subsequent analysis through molecular docking studies reveals insights into chemical interactions and potential biological activities (Arfan et al., 2018).
properties
Product Name |
1-(Benzenesulfonyl)-3-(4-methoxyphenyl)-5-(methylthio)-1,2,4-triazole |
|---|---|
Molecular Formula |
C16H15N3O3S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O3S2/c1-22-13-10-8-12(9-11-13)15-17-16(23-2)19(18-15)24(20,21)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
YBRGSFBFGNUDDE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)

![1-Ethyl-3-[[[(phenylmethyl)amino]-sulfanylidenemethyl]amino]thiourea](/img/structure/B1226201.png)
![3-Ethoxy-6-[4-(2-methyl-4-thiazolyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1226202.png)



![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)
![4-[[3-[2-(1-cyclohexenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazolin-7-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1226214.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)